Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate
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Overview
Description
Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The tert-butoxycarbonyl (Boc) group attached to the amino group provides stability and protection during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate typically involves multiple steps
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone structure.
Introduction of Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the quinazolinone core with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Methyl Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and continuous production, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ether as solvents.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors involved in various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under specific conditions to reveal the active amino group, which can then interact with the target site. The quinazolinone core provides a rigid structure that enhances binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate can be compared with other similar compounds, such as:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group but differs in the core structure, which includes a phenylpropanoate moiety.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also contain Boc-protected amino groups but are used in different applications, such as dipeptide synthesis.
The uniqueness of this compound lies in its quinazolinone core, which provides specific chemical and biological properties that are not present in other similar compounds.
Properties
Molecular Formula |
C16H19N3O5 |
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Molecular Weight |
333.34 g/mol |
IUPAC Name |
methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoquinazolin-3-yl]acetate |
InChI |
InChI=1S/C16H19N3O5/c1-16(2,3)24-15(22)18-10-5-6-12-11(7-10)14(21)19(9-17-12)8-13(20)23-4/h5-7,9H,8H2,1-4H3,(H,18,22) |
InChI Key |
CWVPVUFDRKEZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)OC |
Origin of Product |
United States |
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